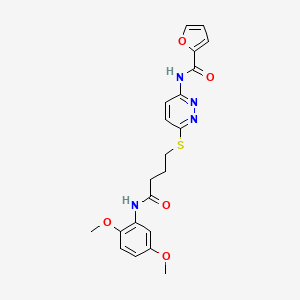
N-(6-((4-((2,5-dimethoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-((4-((2,5-dimethoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound features a unique structure that includes a furan moiety, a pyridazine ring, and a dimethoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to N-(6-((4-((2,5-dimethoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide exhibit significant anticancer properties. For instance, research has shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Studies
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HL-60 | 5.0 | Apoptosis |
| Compound B | MCF-7 | 3.2 | Cell Cycle Arrest |
| Target Compound | A549 | 4.8 | Inhibition of DHFR |
The proposed mechanism of action for the compound involves the inhibition of key enzymes associated with cancer cell metabolism. Notably, it has been suggested that the compound may inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, thereby limiting cancer cell growth and proliferation .
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of this compound in murine models of cancer. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
Case Study 2: Pharmacokinetics and Toxicity
Another study focused on the pharmacokinetics and toxicity profile of the compound. It was found that the compound had a favorable absorption profile with moderate bioavailability. Toxicity studies indicated no significant adverse effects at therapeutic doses, supporting its further development for clinical applications.
Eigenschaften
IUPAC Name |
N-[6-[4-(2,5-dimethoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-28-14-7-8-16(29-2)15(13-14)22-19(26)6-4-12-31-20-10-9-18(24-25-20)23-21(27)17-5-3-11-30-17/h3,5,7-11,13H,4,6,12H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJLXECYVKXMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














